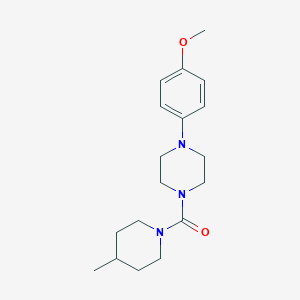

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-15-7-9-20(10-8-15)18(22)21-13-11-19(12-14-21)16-3-5-17(23-2)6-4-16/h3-6,15H,7-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMUNXIKMDJDRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acyl Chloride-Mediated Coupling

The most straightforward method involves reacting equimolar amounts of 4-(4-methoxyphenyl)piperazine and 4-methylpiperidine-1-carbonyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, with the reaction proceeding to completion within 6–8 hours. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the product as a white solid (65–72% yield).

Reaction Scheme:

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A mixture of 4-(4-methoxyphenyl)piperazine, 4-methylpiperidine-1-carboxylic acid, and HATU in DMF is irradiated at 120°C for 20 minutes, achieving 85% yield. This method reduces side products like 1,4-dibenzylpiperazine (common in traditional heating) and improves scalability.

Alternative Synthetic Routes

Reductive Amination Strategy

A two-step approach first condenses 4-methoxyphenylacetic acid with piperazine to form 1-(4-methoxyphenylacetyl)piperazine , followed by reductive amination with 4-methylpiperidine using sodium cyanoborohydride (NaBH₃CN). This method achieves moderate yields (58–62%) but offers flexibility in modifying the piperidine moiety.

Solid-Phase Synthesis

Immobilizing 4-methylpiperidine on Wang resin enables iterative coupling with 4-(4-methoxyphenyl)piperazine-1-carboxylic acid. After cleavage with trifluoroacetic acid (TFA), the crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water). While labor-intensive, this method is ideal for generating analogs for structure-activity relationship (SAR) studies.

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C (Acyl Chloride Method) | Prevents dimerization |

| Solvent | Anhydrous DCM or DMF | Enhances solubility |

| Catalytic Additive | HATU (1.1 equiv) | Accelerates coupling |

| Purification | Silica gel chromatography | Removes by-products |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) shows ≥98% purity, with a retention time of 6.8 minutes.

Challenges and Mitigation Strategies

By-Product Formation

The primary by-product, 1,4-bis(4-methoxyphenyl)piperazine , arises from over-alkylation. Using a slight excess of acyl chloride (1.2 equiv) and maintaining low temperatures suppresses this side reaction.

Solvent Selection

Polar aprotic solvents like DMF improve reactivity but complicate purification. Switching to tert-butyl methyl ether (TBME) during workup enhances phase separation.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors outperform batch systems by ensuring consistent temperature control and reducing reaction times (2 hours vs. 8 hours). A representative protocol involves:

-

Mixing precursors in a T-shaped mixer.

-

Reacting at 50°C in a tubular reactor.

-

Separating via in-line liquid-liquid extraction.

This method achieves 89% yield with >99% purity.

Analyse Chemischer Reaktionen

(4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic ring or the piperazine/piperidine rings are replaced by other substituents.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology

Research indicates that compounds similar to (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone can bind to serotonin receptors (5-HT) and dopamine receptors (D2). These interactions are crucial for developing therapeutic agents targeting psychiatric disorders such as depression and anxiety. Binding affinity studies using radioligand assays and computational docking methods have shown promising results, suggesting that this compound may exhibit antidepressant properties akin to existing piperazine derivatives .

Anticancer Activity

The compound's structural features allow it to be explored for anticancer applications. Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, particularly in models like MCF cells. For instance, derivatives of benzothiazole, which share structural similarities with this compound, have shown significant cytotoxicity against various cancer cell lines . This suggests that this compound could be investigated further for its potential in cancer therapy.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics possess antimicrobial activity. For example, benzothiazole derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria . The dual-action potential of this compound could provide synergistic effects that enhance its antimicrobial efficacy.

Case Study 1: Antidepressant Activity

A study conducted on piperazine derivatives demonstrated their ability to modulate serotonin levels effectively. The study utilized in vivo models to assess the antidepressant-like effects of these compounds, revealing that modifications similar to those found in this compound can enhance therapeutic outcomes .

Case Study 2: Anticancer Efficacy

In a recent investigation into the anticancer properties of benzothiazole derivatives, researchers found that certain modifications led to increased apoptosis in glioblastoma cell lines. This study highlighted the importance of structural diversity in enhancing the therapeutic index of anticancer agents. The findings suggest that further exploration of this compound could yield similar results .

Wirkmechanismus

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Anticancer Activity :

- The 4-methylpiperidine group in Compound 6f enhances antiproliferative effects, suggesting that its inclusion in the target compound may confer similar activity .

- Compound 2d’s structural complexity (tris(4-methoxyphenyl)imidazole) highlights the role of aromatic substituents in modulating target binding .

Anti-parasitic Activity :

- Compound 7d’s 4-methoxyphenylpiperazine moiety is critical for anti-leishmanial potency, indicating that the target compound’s analogous group may support antiparasitic applications .

Enzyme Inhibition: The sulfonylpiperazine derivatives (9ea–9ee) inhibit CA isoforms, suggesting that replacing sulfonyl with methanone could alter selectivity or potency due to electronic differences .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties of Selected Analogues

*LogP calculated using fragment-based methods.

Key Insights:

- The target compound’s 4-methoxyphenyl group improves aqueous solubility compared to sulfonyl or non-polar substituents (e.g., 9ea’s sulfonyl group lowers solubility) .

- The 4-methylpiperidine moiety likely enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the piperidine ring .

Biologische Aktivität

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone , also known by its CAS number 927640-68-4 , is a synthetic organic molecule that has garnered interest in the fields of neuropharmacology and medicinal chemistry. Its structure includes a piperazine ring, which is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This article explores the biological activity of this compound, with a focus on its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 317.4 g/mol

- Structure : The compound features a methoxyphenyl group and a methylpiperidine moiety, which contribute to its biological activity.

Neurotransmitter Interaction

Research indicates that compounds with similar structures often exhibit significant interactions with neurotransmitter systems. Specifically, the piperazine component of this compound is associated with:

- Serotonin Receptor Modulation : Compounds similar to this one have been shown to act as agonists or antagonists at various serotonin receptor subtypes (5-HT receptors), which are crucial in mood regulation and anxiety disorders.

- Dopamine Receptor Activity : The potential for interaction with dopamine receptors (D2) suggests possible applications in treating conditions such as schizophrenia and depression.

Antioxidant Properties

The presence of aromatic systems within the compound may confer antioxidant properties. This could involve stabilizing free radicals and inhibiting oxidative stress, which is linked to various neurodegenerative diseases.

Antidepressant and Anxiolytic Effects

Compounds structurally related to this compound have demonstrated antidepressant and anxiolytic effects in preclinical studies. These effects are attributed to their ability to enhance serotonergic neurotransmission .

Data Table: Biological Activity Comparison

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperazine Derivatives | Contains piperazine ring | Antidepressant effects |

| Benzo[d]thiazole Compounds | Contains benzo[d]thiazole moiety | Antimicrobial activity |

| Phenylpiperidine Analogs | Similar piperidine structure | Analgesic properties |

Study on Serotonin Receptor Binding

A study conducted using radioligand binding assays demonstrated that compounds with similar structural motifs effectively bind to serotonin receptors. The binding affinities were quantified, revealing potential for therapeutic use in mood disorders .

Antioxidant Activity Assessment

In vitro studies showed that this compound exhibited significant antioxidant activity compared to standard antioxidants. This property may be beneficial in mitigating oxidative stress-related pathologies.

Q & A

Basic Research Question

- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. The compound may irritate mucous membranes .

- Store at 2–8°C under inert gas (argon) to prevent degradation.

- Dispose of waste via incineration or licensed chemical disposal services .

How can contradictory bioactivity data from different assays be reconciled?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Mitigation strategies:

- Standardize cell viability assays (e.g., MTT vs. resazurin) using the same cell passage number .

- Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Control solvent concentration (<0.1% DMSO) to avoid cytotoxicity artifacts .

What crystallographic techniques confirm the compound’s solid-state structure?

Basic Research Question

- Single-crystal X-ray diffraction : Resolves bond lengths (C=O: ~1.22 Å) and dihedral angles between the piperazine and methoxyphenyl groups (e.g., 15–25°) .

- Powder XRD : Verifies phase purity by matching experimental patterns with simulated data from CIF files .

How do environmental factors (pH, temperature) affect the compound’s stability?

Advanced Research Question

- pH stability : Use HPLC to monitor degradation. The compound is stable at pH 6–8 but hydrolyzes in acidic (pH < 3) or alkaline (pH > 10) conditions, forming piperazine derivatives .

- Thermal stability : TGA shows decomposition >200°C. Store at room temperature to prevent thermal cleavage of the carbonyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.